molecular formula C20H22N4O3S2 B383371 ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 442865-28-3

ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B383371
CAS No.: 442865-28-3
M. Wt: 430.5g/mol
InChI Key: YYZIUMVIQKUMHB-UHFFFAOYSA-N
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Description

ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused with a pyridine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by its fusion with the pyridine ring. The key steps include:

    Formation of the Triazole Ring: This is usually achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a nucleophilic substitution reaction.

    Introduction of the Benzothiophene Moiety: The benzothiophene ring is introduced through a series of reactions involving thiophene derivatives and appropriate electrophiles.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits a range of biological activities:

1. Antimicrobial Activity

  • Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains of bacteria. For instance, compounds featuring similar structures have been tested for their efficacy against Gram-positive and Gram-negative bacteria.

2. Antioxidant Properties

  • The compound has also demonstrated antioxidant activity in vitro. This property is crucial for protecting cells from oxidative stress and could have implications in preventing diseases related to oxidative damage.

3. Potential Anticancer Activity

  • Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Research involving molecular docking studies indicates that it may interact with specific protein targets involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A study published by Madhavi et al. investigated various derivatives of tetrahydrobenzo[b]thiophene compounds for their antibacterial activity. The results indicated that certain modifications to the ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido) structure enhanced its efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .

Case Study 2: Antioxidant Activity

In another research article focusing on the antioxidant properties of similar compounds, it was found that ethyl derivatives exhibited significant radical scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Tested Against Results Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AntioxidantDPPH Radical Scavenging AssayHigh scavenging capacity
AnticancerVarious cancer cell linesInhibition of cell proliferation

Mechanism of Action

The mechanism of action of ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in the synthesis of nucleic acids, thereby preventing the proliferation of cancer cells. It also interacts with proteins involved in the inflammatory response, making it a potential anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

    Triazole-Pyridine Derivatives: Compounds with similar triazole-pyridine structures.

    Benzothiophene Derivatives: Compounds with benzothiophene moieties.

Uniqueness

ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of triazole, pyridine, and benzothiophene rings, which confer a wide range of biological activities. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (often referred to as ETB) is a complex organic compound notable for its diverse biological activities. This article explores the biological activity of ETB, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

ETB has a molecular formula of C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2} and a molar mass of approximately 430.54 g/mol. The compound features a unique structure that includes:

  • Triazole and Pyridine Moieties : Known for their pharmacological significance.
  • Benzo[b]thiophene Core : Associated with various biological activities.
  • Acetamido Group : Enhances solubility and bioavailability.

The predicted pKa of ETB is approximately 12.22, indicating its behavior in different pH environments .

ETB's biological activity is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : ETB may act as an inhibitor for certain enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : The compound could modulate various receptors associated with neurotransmission and cell signaling pathways.

Biological Activities

ETB has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that ETB exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of leukemia and CNS cancer cell lines .
  • Antimicrobial Properties : The compound’s structure suggests potential antimicrobial activity, likely due to the presence of the triazole ring which is known for such properties .
  • Anti-inflammatory Effects : Similar compounds in the triazole family have demonstrated anti-inflammatory effects, indicating that ETB may possess this activity as well .

Anticancer Studies

A study evaluated the cytotoxic effects of ETB on human cancer cell lines. The results indicated that ETB reduced cell viability significantly in a dose-dependent manner:

Cell LineIC50 (μM)
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3
U251 (CNS Cancer)43.4

These findings suggest that ETB could be a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of ETB better, a comparative analysis with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
Triazolo[4,3-a]pyridinContains triazole and pyridineAnticancer
Thiazole DerivativesElectron-withdrawing groups enhance activityAntimicrobial
Indole DerivativesKnown for neuroprotective effectsNeuroprotective

This table highlights how ETB fits into a broader class of biologically active compounds and underscores its potential therapeutic applications .

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-3-27-19(26)17-13-8-7-12(2)10-14(13)29-18(17)21-16(25)11-28-20-23-22-15-6-4-5-9-24(15)20/h4-6,9,12H,3,7-8,10-11H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZIUMVIQKUMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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